2-Sulfoethyl methacrylate
Overview
Description
2-Sulfoethyl methacrylate is a methacrylate polymer with a sulfonyl functional group. The sulfonyl group contributes to the polymer's hydrophilicity due to its large dipole moment and high dielectric constant. This chemical structure is somewhat underexplored in terms of its potential to render surfaces hydrophilic. Research on methacrylate polymers containing sulfonyl groups, such as sulfolane, methylsulfone, and ethylsulfone, has shown these materials can significantly impact hydrophilicity, thermal properties, and wetting behaviors on various surfaces (Fujii & McCarthy, 2016).
Synthesis Analysis
Synthesis of 2-sulfoethyl methacrylate and its derivatives often involves esterification and polymerization processes. For example, a sulfide-containing methacrylate was synthesized through esterification of methacryloyl chloride with 2-(ethylthio)ethanol. This precursor was then polymerized using atom-transfer radical polymerization, yielding polymers with sulfone side chains, indicating a pathway to synthesize sulfone-containing methacrylate polymers with potential applications in hydrophilic coatings and materials (Kameyama & Takasu, 2015).
Molecular Structure Analysis
The molecular structure of 2-sulfoethyl methacrylate copolymers influences their thermal degradation, solubility, and other physical properties. Studies have shown that the inclusion of 2-sulfoethyl methacrylate in copolymers with methyl methacrylate increases the material's limiting oxygen index and char formation, suggesting enhanced thermal stability and potential for improved fire retardancy (Hurley, Mittleman, & Wilkie, 1993).
Chemical Reactions and Properties
Chemical reactions involving 2-sulfoethyl methacrylate derivatives can lead to the formation of polymers with varied properties. For instance, polymethacrylates bearing perfluorocyclobutyl and sulfonyl functionalities exhibit excellent thermal stability, highlighting the impact of molecular design on polymer properties. These materials were synthesized through radical and atom transfer radical polymerizations, demonstrating the versatility of methacrylate polymers for high-performance applications (Li et al., 2009).
Physical Properties Analysis
The physical properties of methacrylate polymers containing sulfonyl groups, such as hydrophilicity and thermal behavior, are significantly influenced by the polymer's molecular structure. For example, sulfolane-containing methacrylate polymers exhibit high glass transition temperatures and distinct thermal degradation behaviors compared to their sulfone counterparts. These properties are attributed to the bulky structure of the sulfolane group within the polymer chain, impacting the material's thermal stability and surface wetting characteristics (Fujii & McCarthy, 2016).
Chemical Properties Analysis
The chemical properties of 2-sulfoethyl methacrylate derivatives, including reactivity and degradation behavior, are crucial for their application in various fields. The copolymerization of 2-sulfoethyl methacrylate with other monomers can yield materials with tailored properties, such as improved hydrophilicity or thermal stability. Understanding the chemical behavior of these polymers, such as their reactivity ratios and degradation mechanisms, is essential for developing advanced materials with specific functionalities (Hurley, Mittleman, & Wilkie, 1993).
Scientific Research Applications
Copolymerization and Material Properties
- Copolymerization with Methyl Methacrylate : 2-SEM has been used to create random copolymers with methyl methacrylate (MMA), leading to materials with unique thermal degradation properties. These copolymers show increased char formation and limiting oxygen index as the 2-SEM content increases, implying enhanced flame retardant properties (Hurley, Mittleman, & Wilkie, 1993).
- Copolymerization Reactivity : Studies have explored the copolymerization of 2-SEM with various monomers, indicating its versatility and reactivity in different solvents, crucial for developing specialized polymeric materials (Kangas & Pelletier, 1970).
Amphiphilic Networks and pH Sensitivity
- pH-Sensitive Networks : 2-SEM is integral in forming environmentally sensitive amphiphilic networks. These networks, containing both hydrophobic and hydrophilic domains, show remarkable pH-sensitive swelling behaviors, making them useful in various applications like drug delivery systems (Keszler & Kennedy, 1994).
Applications in 3D Printing and Material Toughness
- 3D Printing Materials : The inclusion of 2-SEM in methacrylate networks for 3D printing applications has been researched. This leads to materials with high toughness and low shrinkage stress, essential qualities for reliable 3D printed objects (Gorsche et al., 2016).
Membrane Technology and Antifouling Properties
- Antifouling Membrane Surfaces : One application involves the modification of membrane surfaces with 2-SEM derivatives to enhance antifouling properties. This is significant in various filtration and separation technologies (Zhou et al., 2014).
Biomedical Applications
- Enzyme Immobilization : 2-SEM-based polymers have been employed for the immobilization of enzymes, improving their thermal and storage stabilities, which is crucial in biotechnological applications (Arica, Soydogan, & Bayramoglu, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAMZQXXPOLCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29382-27-2 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29382-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044775 | |
Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Sulfoethyl methacrylate | |
CAS RN |
10595-80-9 | |
Record name | Sulfoethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10595-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Sulfoethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphoethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-SULFOETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73M5PV49L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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